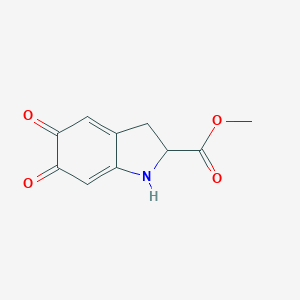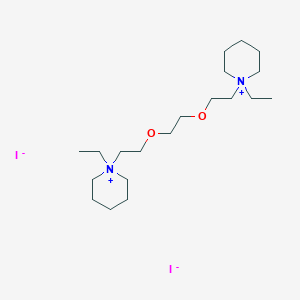
3-Fluoro-6-methyl-2-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cimetropium bromide is a semi-synthetic belladonna alkaloid and a derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. This compound is primarily used to treat painful gastrointestinal conditions, such as irritable bowel syndrome and infant colics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cimetropium bromide is synthesized through a series of chemical reactions involving scopolamineThe reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of cimetropium bromide involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cimetropium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Cimetropium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antimuscarinic and antispasmodic agents.
Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter interactions.
Medicine: Used in clinical trials for the treatment of gastrointestinal disorders and as a premedication for diagnostic procedures.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Cimetropium bromide exerts its effects by blocking the actions of acetylcholine, a neurotransmitter that causes muscle contractions in the gastrointestinal tract. By binding to muscarinic receptors, cimetropium bromide inhibits their activity, leading to relaxation of the smooth muscles and relief from spasms .
Similar Compounds:
Scopolamine: A natural alkaloid with similar antimuscarinic properties.
Atropine: Another belladonna alkaloid with antimuscarinic effects.
Hyoscine butylbromide: A quaternary ammonium compound with antispasmodic activity
Uniqueness of Cimetropium Bromide: Cimetropium bromide is unique due to its potent antimuscarinic and antispasmodic effects, combined with a direct myolitic action. This makes it particularly effective in treating gastrointestinal spasms and related conditions .
Eigenschaften
CAS-Nummer |
121286-46-2 |
|---|---|
Molekularformel |
C10H14FN |
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
3-fluoro-6-methyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-6(2)9-8(11)5-4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
MOERQYLHBDRBMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)C(C)C)N |
Synonyme |
Benzenamine, 3-fluoro-6-methyl-2-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)



![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)




